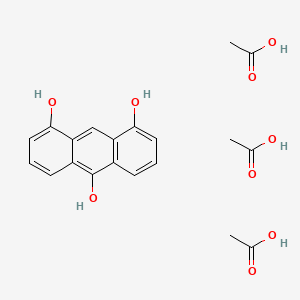
Acetic acid;anthracene-1,8,10-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;anthracene-1,8,10-triol is a compound that combines the properties of acetic acid and anthracene derivatives. Acetic acid is a simple carboxylic acid known for its use in vinegar, while anthracene is a polycyclic aromatic hydrocarbon with three fused benzene rings. The combination of these two components results in a compound with unique chemical and physical properties, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;anthracene-1,8,10-triol typically involves the reaction of anthracene derivatives with acetic acid under specific conditions. One common method involves the nitration of anthracene followed by reduction and subsequent reaction with acetic acid . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound with minimal impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;anthracene-1,8,10-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroxyanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. The reactions typically occur under controlled temperatures and may require the use of solvents like acetic acid or ethanol .
Major Products Formed
The major products formed from these reactions include various substituted anthracene derivatives, quinones, and hydroxyanthracenes. These products have distinct chemical and physical properties that make them useful in different applications .
Applications De Recherche Scientifique
Acetic acid;anthracene-1,8,10-triol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mécanisme D'action
The mechanism of action of acetic acid;anthracene-1,8,10-triol involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, influencing redox reactions and cellular processes. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to acetic acid;anthracene-1,8,10-triol include other anthracene derivatives such as:
- 9,10-Diphenylanthracene
- 9-Anthracenemethanol
- Anthralin (1,8-dihydroxy-9-anthrone)
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of acetic acid and anthracene moieties. This combination imparts distinct chemical reactivity and physical properties, making it particularly useful in specific applications such as organic electronics and photochemistry .
Propriétés
Numéro CAS |
111602-34-7 |
|---|---|
Formule moléculaire |
C20H22O9 |
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
acetic acid;anthracene-1,8,10-triol |
InChI |
InChI=1S/C14H10O3.3C2H4O2/c15-12-5-1-3-8-10(12)7-11-9(14(8)17)4-2-6-13(11)16;3*1-2(3)4/h1-7,15-17H;3*1H3,(H,3,4) |
Clé InChI |
BOOFFVOQICFQPB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)O.CC(=O)O.C1=CC2=C(C3=C(C=C2C(=C1)O)C(=CC=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


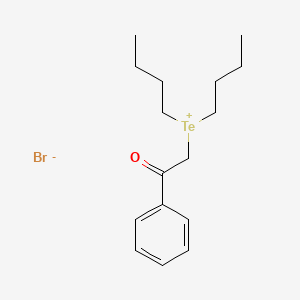


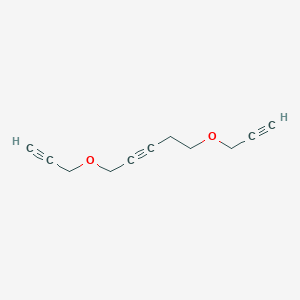
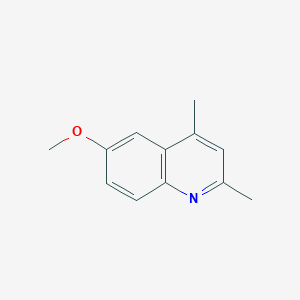
![1-[Phenyl(propanimidoyl)phosphanyl]ethyl diphenylborinate](/img/structure/B14309483.png)
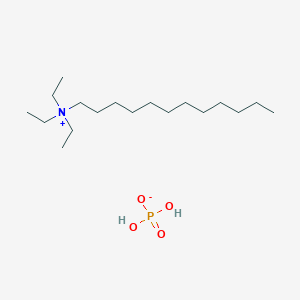
![1-(But-3-yn-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14309495.png)
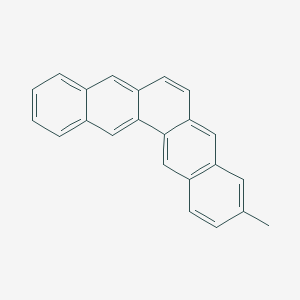

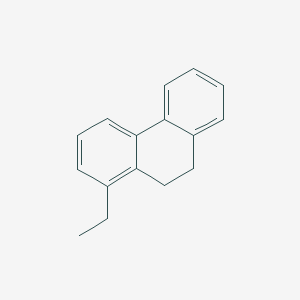


![Dimethyl 2-[(E)-benzylideneamino]-2-methylhexanedioate](/img/structure/B14309530.png)
